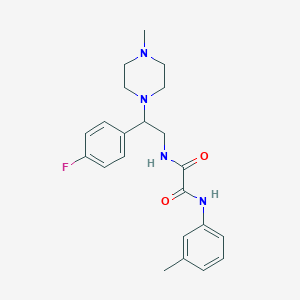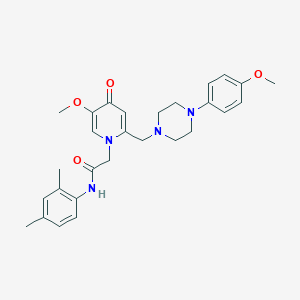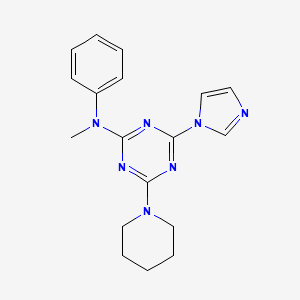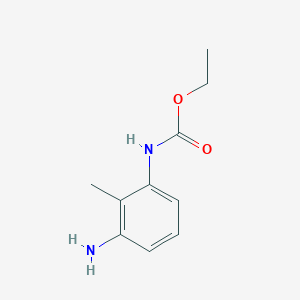
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide, also known as FTOB, is a chemical compound used in scientific research. FTOB has been studied for its potential as a fluorescent probe for imaging biological systems, and for its ability to modulate the activity of certain ion channels in the body.
Scientific Research Applications
Orexin Receptor Antagonism and Binge Eating Disorder
The compound has been studied for its role in modulating feeding, arousal, stress, and drug abuse through the orexin (OX) receptor pathways. Specifically, compounds structurally similar to N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide, such as SB-649868, have shown potential in reducing binge eating (BE) of highly palatable food in a female rat model by selectively targeting OX1 receptors without inducing sleep. This highlights a critical role of OX1R mechanisms in BE, suggesting that antagonism at OX1R could be a novel pharmacological approach to treating BE and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Structural Insights
The compound's structure and conformation have been explored through X-ray crystallographic analysis. In a study focused on a structurally related compound, the benzimidazole ring system was found to be nearly planar, and the geometry of the piperazine ring did not show significant distortion, highlighting the stability of the molecular structure. This level of structural understanding is crucial for comprehending the compound's interaction with biological targets and can aid in the design of derivatives with improved efficacy and specificity (Ozbey, Kuş & Göker, 2001).
Antitumor Activities
Structural derivatives of the compound, particularly those containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group, have demonstrated significant inhibitory activity against tumor cells. The presence of the 4-amino-5-[4-bi-(4-fluorophenyl)methylpiperazin-1-ylmethyl]-1,2,4-triazole-3-thione group was found to enhance antitumor activity, suggesting potential applications in cancer treatment (Ding et al., 2016).
properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-16-4-3-5-19(14-16)25-22(29)21(28)24-15-20(17-6-8-18(23)9-7-17)27-12-10-26(2)11-13-27/h3-9,14,20H,10-13,15H2,1-2H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWELFBXDCUOHCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3,5-dimethoxyphenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2811540.png)






![4-[(4-bromobenzyl)oxy]-2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B2811550.png)

